5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one

Overview

Description

5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one is a chemical compound belonging to the pyridine family. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of bromine, methyl, and nitro functional groups attached to the pyridine ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one typically involves multi-step organic reactions. One common method is the bromination of 1,4-dimethyl-3-nitropyridin-2(1H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids or other functional groups using strong oxidizing agents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Products with different functional groups replacing the bromine atom.

Reduction: 1,4-Dimethyl-3-aminopyridin-2(1H)-one.

Oxidation: Compounds with oxidized methyl groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential for redox activity, which could be involved in its biological effects.

Comparison with Similar Compounds

Similar Compounds

5-Bromo-1,4-dimethylpyridin-2(1H)-one: Lacks the nitro group, which may result in different reactivity and applications.

1,4-Dimethyl-3-nitropyridin-2(1H)-one: Lacks the bromine atom, affecting its substitution reactions.

5-Bromo-3-nitropyridin-2(1H)-one: Lacks the methyl groups, influencing its overall chemical properties.

Biological Activity

5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure

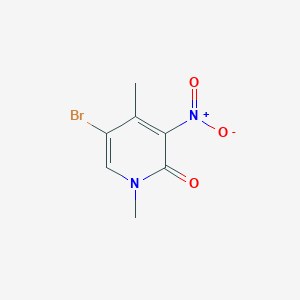

The compound's structure can be represented as follows:

This structure features a bromine atom and a nitro group attached to a pyridine ring, which is critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays indicated that the compound exhibits cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, suggesting that it may induce apoptosis through the activation of the caspase pathway .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The nitro group is believed to play a significant role in generating reactive oxygen species (ROS), which can lead to oxidative stress in cancer cells. This mechanism has been observed in other nitro-containing compounds and is likely applicable here as well .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antitumor | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| Antiparasitic | Trypanosoma brucei | 5 | Generation of reactive oxygen species |

| Antibacterial | E. coli | 12 | Inhibition of bacterial cell wall synthesis |

Antiparasitic Activity

In addition to its antitumor properties, this compound has demonstrated significant activity against Trypanosoma brucei, the causative agent of sleeping sickness. The compound exhibited an IC50 value of 5 µM, indicating potent trypanocidal effects. The proposed mechanism involves disruption of mitochondrial function and increased ROS production .

Antibacterial Properties

The compound also shows antibacterial activity against Escherichia coli, with an IC50 value of 12 µM. This effect is likely due to the inhibition of bacterial cell wall synthesis, making it a candidate for further exploration in antimicrobial therapies .

Properties

IUPAC Name |

5-bromo-1,4-dimethyl-3-nitropyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-4-5(8)3-9(2)7(11)6(4)10(12)13/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDCXELPUQJUIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C=C1Br)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.